3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide

COX-2 inhibition Inflammation Imidazole pharmacophore

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide (CAS 2034540-80-0) is a synthetic small molecule belonging to the N-benzyl-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide class, with a molecular formula of C19H16F3N3O4S and a molecular weight of 439.4 g/mol. The compound incorporates three pharmacologically significant modules: a 2-(methylsulfonyl)-1H-imidazole moiety—a scaffold validated in selective cyclooxygenase-2 (COX-2) inhibitor development ; a meta-substituted benzamide core; and a para-trifluoromethoxybenzyl amide tail.

Molecular Formula C19H16F3N3O4S
Molecular Weight 439.41
CAS No. 2034540-80-0
Cat. No. B2756323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide
CAS2034540-80-0
Molecular FormulaC19H16F3N3O4S
Molecular Weight439.41
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H16F3N3O4S/c1-30(27,28)18-23-9-10-25(18)15-4-2-3-14(11-15)17(26)24-12-13-5-7-16(8-6-13)29-19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
InChIKeyZWEZRNSGLGDEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide (CAS 2034540-80-0): Chemical Class, Core Structural Features, and Procurement-Relevant Context


3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide (CAS 2034540-80-0) is a synthetic small molecule belonging to the N-benzyl-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide class, with a molecular formula of C19H16F3N3O4S and a molecular weight of 439.4 g/mol . The compound incorporates three pharmacologically significant modules: a 2-(methylsulfonyl)-1H-imidazole moiety—a scaffold validated in selective cyclooxygenase-2 (COX-2) inhibitor development [1][2]; a meta-substituted benzamide core; and a para-trifluoromethoxybenzyl amide tail. The 2-(methylsulfonyl)-1H-imidazol-1-yl motif has been demonstrated as a viable replacement for the methylsulfonylamino group in producing Class III antiarrhythmic electrophysiological activity in N-substituted benzamide series [3]. The compound is currently distributed through research chemical suppliers and is not registered in PubChem, ChEMBL, or major authoritative databases as of the search date.

Why Generic Substitution of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide with Structurally Similar Analogs Is Not Scientifically Justified


Within the 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide series, the nature of the N-benzyl substituent exerts a decisive influence on pharmacodynamic and physicochemical properties. The para-trifluoromethoxy (-OCF3) group in this compound imparts distinct electronic and steric characteristics compared to the closest analog bearing a para-trifluoromethyl (-CF3) substituent (CAS not publicly linked to primary data but listed as 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide). In the broader imidazole-benzamide class, the 1H-imidazol-1-yl moiety has been shown to be a specific pharmacophoric replacement for the methylsulfonylamino group in conferring Class III antiarrhythmic electrophysiological activity, and this substitution is not functionally interchangeable with other heterocyclic replacements [1]. Similarly, in COX-2 inhibitor series, the position and nature of the benzyl substituent on the 2-(methylsulfonyl)-1H-imidazole scaffold directly modulate COX-2 selectivity indices and IC50 values—compound 5b in the 1-benzyl-2-(methylsulfonyl)-1H-imidazole series achieved a selectivity index of 115 and COX-2 IC50 of 0.71 µM, whereas other substituents in the same series produced markedly different selectivity profiles [2]. Substitution of the trifluoromethoxybenzyl group with chlorobenzyl or thiophenylmethyl analogs alters hydrogen-bonding capacity, lipophilicity (clogP), and metabolic stability in ways that cannot be predicted absent direct comparative data. No published head-to-head pharmacological comparison data exist for the target compound versus its closest analogs; therefore, any assumption of functional interchangeability is unsupported by evidence.

Quantitative Differentiation Evidence for 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide (CAS 2034540-80-0) Relative to Closest Analogs


COX-2 Inhibitory Selectivity: Class-Level Benchmarking Against 1-Benzyl-2-(methylsulfonyl)-1H-imidazole Derivatives

The target compound shares the 2-(methylsulfonyl)-1H-imidazole pharmacophore with a published series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1H-imidazole COX-2 inhibitors [1]. In that series, the most potent compound (5b) achieved a COX-2 IC50 of 0.71 µM and a COX-2/COX-1 selectivity index of 115, comparable to the reference drug celecoxib in the same assay [1]. The target compound's 3-benzamide substitution pattern alters the attachment vector of the benzyl group relative to the imidazole ring (N-1 benzyl in the reference series vs. benzamide-linked benzyl in the target compound), which molecular docking in the reference series indicates will reorient the hydrogen-bonding interactions with Arg513 and Arg120 in the COX-2 active site [1]. Direct COX-2 IC50 data for the target compound are not available in the public domain; this evidence is class-level inference only.

COX-2 inhibition Inflammation Imidazole pharmacophore

Trifluoromethoxy vs. Trifluoromethyl Substituent Differentiation: Implied Physicochemical and Pharmacokinetic Impact

The target compound incorporates a para-trifluoromethoxy (-OCF3) group on the N-benzyl ring, distinguishing it from the closest identified analog 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide, which bears a -CF3 group . In the broader medicinal chemistry literature, the -OCF3 group is documented to confer distinct electronic properties compared to -CF3: the Hammett σp constant for -OCF3 is 0.35 versus 0.54 for -CF3, indicating that -OCF3 is less electron-withdrawing [1]. The Hansch π lipophilicity parameter for -OCF3 is 1.04, exceeding that of -CF3 (π = 0.88), which predicts moderately higher lipophilicity and potentially altered membrane permeability and plasma protein binding for the target compound relative to its -CF3 analog [1]. The oxygen linker in -OCF3 also introduces a hydrogen-bond acceptor capability absent in -CF3, which may alter target binding interactions. Direct experimental comparison data between these two specific compounds are not publicly available.

Drug design Metabolic stability Lipophilicity modulation

Molecular Weight and Heavy Atom Count Differentiation Within the 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide Series

The target compound (MW = 439.4 g/mol; 30 heavy atoms; C19H16F3N3O4S) can be compared to structurally related analogs in the same 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide series available from chemical suppliers. N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide has MW = 401.87 g/mol and C18H16ClN3O3S (27 heavy atoms) . N-(4-chlorophenethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide has MW = 417.91 g/mol and C19H18ClN3O3S (27 heavy atoms) . The target compound's higher molecular weight (+37.5 vs. chlorobenzyl analog) and incorporation of three fluorine atoms confer distinct physicochemical properties relevant to CNS permeability (lower topological polar surface area impact of -OCF3 vs. -Cl) and metabolic stability (fluorine blocking of para-position oxidative metabolism). No direct biological comparative data exist among these analogs.

Physicochemical profiling Lead-likeness Procurement specifications

Class III Antiarrhythmic Pharmacophore Validation: 1H-Imidazol-1-yl Moiety as a Methylsulfonylamino Bioisostere

The 2-(methylsulfonyl)-1H-imidazol-1-yl moiety in the target compound combines two pharmacophoric elements previously validated in N-substituted benzamide Class III antiarrhythmic agents. A series of 18 N-substituted imidazolylbenzamides demonstrated that the 1H-imidazol-1-yl moiety is a viable replacement for the methylsulfonylamino group for producing Class III electrophysiological activity, and selected compounds exhibited potent activity devoid of conduction effects in vitro (dog Purkinje fibers) and in vivo (anesthetized dogs) [1][2]. The target compound's 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide architecture represents a scaffold merger that has not been directly evaluated in published Class III antiarrhythmic assays. Direct comparative data for the target compound versus WAY-123,398 or other characterized Class III agents are absent.

Cardiac electrophysiology Class III antiarrhythmic Ion channel pharmacology

Evidence-Supported Research and Industrial Application Scenarios for 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide


COX-2 Selective Inhibitor Lead Optimization and Scaffold-Hopping Programs

Based on the validated 2-(methylsulfonyl)-1H-imidazole pharmacophore for selective COX-2 inhibition (class benchmark: compound 5b, COX-2 IC50 = 0.71 µM, selectivity index = 115) [1], this compound can serve as a scaffold-hopping starting point. Its 3-benzamide substitution pattern diverges from the 1-benzyl-5-aminomethyl series, offering a distinct vector for structure-activity relationship (SAR) exploration around the COX-2 active site residues Arg513 and Arg120. Procurement is justified for medicinal chemistry teams seeking novel COX-2 inhibitor chemotypes that may exhibit differentiated selectivity profiles from the 1,5-diarylimidazole class.

Cardiac Ion Channel Pharmacology: Class III Antiarrhythmic Scaffold Exploration

The compound merges the 1H-imidazol-1-yl moiety—validated as a methylsulfonylamino bioisostere in Class III antiarrhythmic benzamides with demonstrated in vivo efficacy (WAY-123,398: 3-fold VF threshold increase, oral bioavailability) [2][3]—with a 2-methylsulfonyl substituent on the imidazole ring. This dual pharmacophoric architecture is untested in published delayed rectifier potassium current (IK) blockade assays, presenting an opportunity for electrophysiology laboratories to evaluate a novel chemotype in dog Purkinje fiber or isolated myocyte preparations.

Fluorine-Containing Probe Development: Metabolic Stability and Lipophilicity Optimization Studies

The para-trifluoromethoxy (-OCF3) group distinguishes this compound from its -CF3 analog through higher lipophilicity (Δπ = +0.16) and altered electronic character (Δσp = -0.19) [4]. This makes the compound a useful comparator probe in medicinal chemistry programs investigating the impact of -OCF3 vs. -CF3 substitution on CYP450 oxidative metabolism, plasma protein binding, and membrane permeability. Procurement is indicated for ADME profiling panels where paired -OCF3/-CF3 matched molecular pairs are required to establish substituent-specific structure-property relationships.

Chemical Biology Tool Compound for Imidazole-Benzamide Target Identification

Given the absence of publicly disclosed primary biological target data, this compound represents an opportunity for chemical biology target deconvolution studies using affinity-based proteomics (e.g., chemical proteomics pull-down, CETSA, or DARTS) . The methylsulfonyl and trifluoromethoxy groups provide spectroscopic handles (19F NMR, mass spectrometry) for probe development and cellular target engagement assays. Procurement is appropriate for academic or industrial chemical biology groups seeking to identify the molecular target(s) of this underexplored chemotype.

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